molecular formula C17H17NO6S B422066 ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE

ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE

Cat. No.: B422066
M. Wt: 363.4g/mol
InChI Key: GRUXQEAJQRNBKR-UHFFFAOYSA-N
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Description

ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE is a complex organic compound with a molecular formula of C17H17NO6S This compound features a benzodioxin ring, a sulfonyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethyl ester can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced derivatives.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE is unique due to its combination of a benzodioxin ring, sulfonyl group, and ethyl ester, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H17NO6S

Molecular Weight

363.4g/mol

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate

InChI

InChI=1S/C17H17NO6S/c1-2-22-17(19)12-3-5-13(6-4-12)18-25(20,21)14-7-8-15-16(11-14)24-10-9-23-15/h3-8,11,18H,2,9-10H2,1H3

InChI Key

GRUXQEAJQRNBKR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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